molecular formula C10H8BrNO B1513375 8-Bromo-7-methylquinolin-4-ol

8-Bromo-7-methylquinolin-4-ol

Cat. No.: B1513375
M. Wt: 238.08 g/mol
InChI Key: SKMCFUXPABEARS-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinolin-4-ol is a halogenated quinoline derivative featuring a bromine atom at position 8, a methyl group at position 7, and a hydroxyl group at position 4. This substitution pattern confers unique electronic, steric, and hydrogen-bonding properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(13)4-5-12-10(7)9(6)11/h2-5H,1H3,(H,12,13)

InChI Key

SKMCFUXPABEARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=CN2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 8-Bromo-7-methylquinolin-4-ol, highlighting differences in substitution and their implications:

Compound Name Substituents Key Structural Features Source
This compound Br (C8), CH₃ (C7), OH (C4) Hydroxyl at C4 enhances polarity; methyl at C7 increases lipophilicity. N/A
8-Bromo-7-quinolinol (CAS 90224-71-8) Br (C8), OH (C7) Lacks methyl group; hydroxyl at C7 alters hydrogen-bonding potential.
8-Bromo-2,4-dimethylquinolin-7-ol Br (C8), CH₃ (C2, C4), OH (C7) Additional methyl at C2 and C4 increases steric bulk; hydroxyl at C7 vs. C4.
5-Bromo-7-((dihydroisoquinolinyl)methyl)quinolin-8-ol Br (C5), CH₂-NR₂ (C7), OH (C8) Bromine at C5; Mannich base at C7 introduces tertiary amine functionality.
5-(((2-Bromo-4-methylbenzyl)oxy)methyl)quinolin-8-ol Br (benzyl), CH₃ (benzyl), OCH₂ (C5), OH (C8) Bromine on benzyl ring; methyl on benzyl enhances aromatic hydrophobicity.
Key Observations:
  • Position of Bromine: Bromine at C8 (as in the target compound) vs. C5 () or on a benzyl group () affects electron withdrawal and steric interactions. C8 bromination may stabilize the quinoline ring through resonance .
  • Hydroxyl Group Placement : Hydroxyl at C4 (target) vs. C7 or C8 (analogs) alters acidity (pKa) and hydrogen-bonding capacity, influencing solubility and receptor binding .
  • Methyl Group Impact : Methyl at C7 (target) improves lipophilicity compared to analogs with methyl groups on aromatic side chains (e.g., benzyl in ) or absent methyl groups () .
NMR and Spectroscopic Data
  • Methyl Group Chemical Shifts : In , a methylene group linked to a tertiary amine (C7) resonates at δ 4.03 ppm. A direct methyl group at C7 (target) would likely appear upfield (δ ~2.5 ppm) due to reduced electron-withdrawing effects .
  • Hydroxyl Group : The C4 hydroxyl in the target compound may exhibit a downfield shift (δ ~8–12 ppm in DMSO-d₆) compared to C7/C8 hydroxyls in analogs due to intramolecular hydrogen bonding .

Challenges and Limitations

  • Synthetic Complexity : Introducing three distinct substituents (Br, CH₃, OH) requires precise regiocontrol, which may lead to side products (e.g., dibrominated species or over-alkylation) .
  • Solubility Trade-offs : The methyl group (lipophilic) and hydroxyl group (hydrophilic) create a balance that must be optimized for biological applications .

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